Home > Products > Screening Compounds P73376 > 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate - 1351646-97-3

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

Catalog Number: EVT-2993306
CAS Number: 1351646-97-3
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.438
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

cis,cis,trans-[Pt(NH(3))(2)Cl(2)(O(2)CNHR)(2)] (where R = alkyl or aryl)

Compound Description: This series encompasses eight novel platinum(IV) complexes containing carbamate ligands. The general structure is cis,cis,trans-[Pt(NH(3))(2)Cl(2)(O(2)CNHR)(2)], with R representing various alkyl and aryl substituents like tert-butyl, cyclopentyl, cyclohexyl, phenyl, p-tolyl, p-anisole, 4-fluorophenyl, and 1-naphthyl []. These complexes were synthesized and characterized for their electrochemical properties and cytotoxicity against human lung cancer (A549) and normal (MRC-5) cell lines []. The study found a correlation between the complexes' reduction potential and their computed electron affinity [].

Relevance: These platinum(IV) carbamate complexes are structurally related to 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate due to the presence of a carbamate functional group (-O(C=O)NR-) in both. The varying R groups in the platinum complexes influence their electrochemical behavior and cytotoxicity, highlighting the importance of substituents in modulating biological activity [].

2,5-bis(4-amidinophenyl)furan Carbamate Analogues

Compound Description: This series consists of nine novel bis-carbamate prodrugs designed from the parent compound 2,5-bis(4-amidinophenyl)furan []. These prodrugs aimed to improve the anti-Pneumocystis carinii pneumonia (PCP) activity and reduce the toxicity of the parent compound []. Notably, the 4-fluorophenyl carbamate and the 4-methoxyphenyl carbamate analogues demonstrated superior anti-PCP activity in an immunosuppressed rat model compared to the parent compound, particularly via oral administration [].

Relevance: The 2,5-bis(4-amidinophenyl)furan carbamate analogues share structural similarities with 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate as both contain a carbamate moiety. The study emphasizes the use of carbamate prodrugs to enhance pharmacological properties [], suggesting that modifications to the carbamate group in the target compound could be explored for optimizing its activity.

Triazolopyrimidine Derivatives

Compound Description: This group includes a broad range of triazolopyrimidine derivatives described by the general formula provided in the abstract []. The abstract highlights their potential application as microbicides for protecting materials []. The specific structures and activities of individual compounds within this class are not detailed in the abstract.

Overview

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound with a complex structure that incorporates both urea and carbamate functionalities. It is categorized under carbamates and ureas, which are important classes of organic compounds used in various applications, including pharmaceuticals and agrochemicals. The compound is recognized for its potential biological activities, particularly in medicinal chemistry.

Source

The compound's detailed information can be found in chemical databases such as PubChem, where it is listed under the CAS number 1351646-97-3. This compound has been referenced in various scientific literature focusing on its synthesis and biological evaluation .

Classification

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate belongs to the class of urea derivatives. Ureas are characterized by the presence of a carbonyl group (C=O) bonded to two amine groups, while carbamates are esters of carbamic acid. This compound combines these functionalities, making it relevant for studies in medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine derivative. For instance, the synthesis can be achieved by reacting p-fluoroaniline with 2-methoxyphenyl isocyanate in a solvent such as dichloromethane (DCM). The reaction generally proceeds under mild conditions, often at room temperature, and is monitored using thin-layer chromatography (TLC).

Technical Details

  1. Reagents:
    • p-Fluoroaniline
    • 2-Methoxyphenyl isocyanate
    • Solvent: DCM
  2. Procedure:
    • Dissolve p-fluoroaniline in DCM.
    • Add 2-methoxyphenyl isocyanate and stir for a specified duration.
    • Isolate the product by filtration and purification methods such as column chromatography.

The yield of the synthesized compound can vary, but it typically ranges around 80-90% depending on the specific conditions employed during the reaction .

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate features:

  • A cyclohexane ring providing a rigid framework.
  • A urea linkage connecting a methoxy-substituted phenyl group to a cyclohexyl moiety.
  • A fluorophenyl group that enhances its biological activity.
Chemical Reactions Analysis

Reactions

The primary reactions involving this compound typically include:

  • Nucleophilic attack: The nitrogen atom from the amine reacts with the electrophilic carbon of the isocyanate group.
  • Hydrolysis: Under certain conditions, carbamates can hydrolyze to form corresponding amines and carbon dioxide.

Technical Details

The stability of the compound under various conditions is crucial for its application in biological systems. Studies have shown that modifications to either the urea or carbamate moieties can significantly affect reactivity and stability .

Mechanism of Action

Process

The mechanism of action for compounds like 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate often involves interactions with specific biological targets such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain G protein-coupled receptors, influencing signaling pathways associated with inflammatory responses or other physiological processes.

Data

Experimental studies indicate that modifications in the molecular structure can lead to variations in potency and selectivity towards target receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Approximately 160 °C .

Chemical Properties

  • Solubility: Soluble in organic solvents like DCM and ethyl acetate but may have limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors involved in inflammatory diseases.
  • Biological Research: Investigating the role of urea derivatives in cellular signaling pathways.

Research continues to explore its efficacy and safety profile in preclinical models, aiming to establish its therapeutic potential .

Introduction to 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate in Medicinal Chemistry

Role of Ureido-Carbamate Hybrid Scaffolds in Targeted Drug Design

Ureido-carbamate hybrids represent a sophisticated approach to addressing the limitations of single-pharmacophore drugs. The carbamate group (–NH–C(=O)–O–) confers enhanced metabolic stability compared to ester linkages, while the urea moiety (–NH–C(=O)–NH–) provides critical hydrogen-bonding capabilities essential for high-affinity target binding. This hybrid architecture enables simultaneous engagement with both polar and hydrophobic enzyme subsites, making it ideal for targeting allosteric pockets in kinases, proteases, and immunomodulatory proteins [2] [9].

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate (PubChem CID: 71794346) exemplifies this design rationale [2]. Its cyclohexyl spacer separates the ureido and carbamate functionalities, providing conformational flexibility that adapts to binding site topography. The 4-fluorophenyl carbamate contributes electron-withdrawing characteristics that influence electron distribution across the molecule, potentially enhancing interactions with catalytic residues. Meanwhile, the ortho-methoxy group on the phenyl urea moiety may confer steric and electronic effects that fine-tune target selectivity.

Table 1: Key Scaffold Contributions in Ureido-Carbamate Hybrids

Scaffold ComponentRole in Molecular DesignBiological ImpactExample Derivatives
Ureido GroupHydrogen-bond donor/acceptor networkHigh-affinity enzyme inhibition1-Aryl-3-(1-acylpiperidin-4-yl)ureas [3]
Carbamate GroupMetabolic resistance; Steric bulkEnhanced pharmacokinetic profilesCyclohexyl carbamate derivatives [2]
Fluorinated ArylElectronic modulationImproved target selectivity and cell permeability4-Fluorophenyl carbamates [5]
Alkoxy SubstituentsConformational controlBinding pocket specificity2-Methoxyphenyl ureas [9]

Pharmacokinetic studies of related compounds demonstrate the scaffold’s advantages:

  • Oral bioavailability improvements (>65-fold Cmax increase) compared to adamantyl-urea analogs [3]
  • Extended half-life due to carbamate resistance to esterase-mediated hydrolysis
  • Balanced lipophilicity profiles (logP ~2-3) enabling membrane penetration without excessive hydrophobic accumulation [3]

Structural Analogs in Immunomodulatory and Antineoplastic Research

Structural analogs of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate demonstrate therapeutic relevance across disease states. Modifications to the aryl urea component or carbamate substituents significantly alter target specificity:

  • Antineoplastic Applications:
  • Ripretinib-like dihydronaphthyridines bearing fluorophenyl ureas (e.g., 1-[5-(7-amino-1-ethyl-2-oxo-1,6-naphthyridin-3-yl)-4-chloro-2-fluorophenyl]-3-phenylurea) inhibit tyrosine kinases by occupying the ATP-binding pocket through urea-mediated hydrogen bonding with hinge residues [1]. The chloro-fluoro substitution pattern enhances potency against resistant mutants.
  • Benzothiophene-3-yl ureas (e.g., 1-(1-benzothiophen-3-yl)-3-[4-chloro-5-[1-ethyl-7-(methylamino)-2-oxo-4a,8a-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl]urea) demonstrate nanomolar IC50 values against VEGFR2 and TIE2 kinases, disrupting angiogenic signaling [1].

  • Immunomodulatory Applications:

  • 1-Aryl-3-(1-acylpiperidin-4-yl)ureas represent advanced soluble epoxide hydrolase (sEH) inhibitors (e.g., 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea). These reduce inflammatory pain by stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs), showing 3,300-fold increased AUC over earlier adamantane-based inhibitors [3]. The trifluoromethoxy group enhances potency 7-fold by optimizing aryl hydrophobicity.
  • Substituted ureas/carbamates acting as aspartyl protease inhibitors (e.g., beta-secretase inhibitors) mitigate neuroinflammation in Alzheimer’s models by blocking amyloid-beta production. The phenacyl-2-hydroxy-3-diaminoalkane series demonstrates how carbamate groups improve blood-brain barrier penetration [5] [6].

Table 2: Structural Analogs with Therapeutic Potential

Compound StructureKey ModificationsBiological TargetTherapeutic Area
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)ureaTrifluoromethoxy phenyl; CyclopropanecarbonylsEH enzymeAnti-inflammatory [3]
1-[4-chloro-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-(3-fluorophenyl)ureaDichlorofluorophenyl; Dihydronaphthyridine coreTyrosine kinases (KIT/PDGFRA)Gastrointestinal stromal tumors [1]
N-[4-[[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]-5-oxopyrrolidine-2-carboxamideHydroxybutan-2-yl linker; PyrrolidoneBeta-secretase (BACE1)Alzheimer's disease [5]

Historical Development of Phenyl Urea Derivatives as Enzyme Inhibitors

The evolution of phenyl urea derivatives spans five decades, marked by iterative scaffold optimization:

  • First-Generation Ureas (1970s-1990s):Early di- and trisubstituted ureas like dicyclohexylurea served as foundational enzyme inhibitors but suffered from poor solubility and rapid metabolism. Their primary role was as chemical tools rather than therapeutics. The discovery that 12-(3-adamantane-1-yl-ureido)dodecanoic acid (AUDA) potently inhibited sEH established urea’s capacity to interact with catalytic triads, though physicochemical properties remained suboptimal [3].

  • Second-Generation Hybrids (2000s):Integration of carbamate groups and piperidine rings addressed metabolic liabilities. Compounds like 1-(1-propionylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea merged the piperidine’s conformational restraint with carbamate stability, yielding 65-fold higher plasma concentrations than adamantyl predecessors [3]. Concurrently, phenacyl-2-hydroxy-3-diaminoalkane ureas emerged as aspartyl protease inhibitors, exploiting urea’s ability to mimic the tetrahedral intermediate in peptide hydrolysis [5] [6].

  • Contemporary Ureido-Carbamates (2010s-Present):Modern designs like 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate leverage fluorine atoms for enhanced binding (via halogen bonding) and alkoxy groups for pharmacokinetic tuning. The cyclohexyl carbamate component represents a strategic shift toward semi-rigid linkers that reduce entropic penalties upon target binding. These innovations culminated in clinical candidates such as Ripretinib for oncology and sEH inhibitors for inflammatory disorders [1] [3] [9].

Table 3: Evolution of Key Phenyl Urea Enzyme Inhibitors

EraPrototype CompoundsStructural InnovationsLimitations Addressed
1970s-1990sDicyclohexylurea; AUDAAdamantyl hydrophobic anchorsTarget potency
2000s1-Adamantyl-3-(1-propionylpiperidin-4-yl)ureaPiperidine carbamates; Polar acyl groupsSolubility; Oral bioavailability [3]
2010s-PresentRipretinib; 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamateFluorinated aromatics; Hybrid ureido-carbamate scaffoldsTarget selectivity; Metabolic stability [2] [5]

Critical milestones include the systematic exploration of aryl substituent effects, revealing that electron-withdrawing groups (e.g., fluorine, trifluoromethoxy) boost potency against sEH and kinases by enhancing urea hydrogen-bonding capacity [3] [9]. Similarly, N-acyl piperidine ureas demonstrated that introducing polarity adjacent to the urea nitrogen improves water solubility without sacrificing cell permeability—a breakthrough enabling oral dosing [3]. These advances established the conceptual framework for designing 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate and related clinical candidates.

Properties

CAS Number

1351646-97-3

Product Name

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

IUPAC Name

[3-[(2-methoxyphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate

Molecular Formula

C21H24FN3O4

Molecular Weight

401.438

InChI

InChI=1S/C21H24FN3O4/c1-28-19-8-3-2-7-18(19)25-20(26)23-16-5-4-6-17(13-16)29-21(27)24-15-11-9-14(22)10-12-15/h2-3,7-12,16-17H,4-6,13H2,1H3,(H,24,27)(H2,23,25,26)

InChI Key

LUUNDJUCJKZMJW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.